N-[(2-methoxyphenyl)methyl]-3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the methoxyphenyl group could potentially be introduced via a Friedel-Crafts alkylation . The imidazoquinazolinone group might be synthesized through a multi-step process involving condensation and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a large aromatic system, which likely contributes to its stability. The presence of the amide group suggests that it may participate in hydrogen bonding.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the amide group could enhance its solubility in polar solvents.Scientific Research Applications
Synthesis and Biological Properties
- N-[(2-methoxyphenyl)methyl]-3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide and its derivatives are synthesized through various chemical reactions, including interaction with phenyl-and phenethylisothiocyanates and treatment with alkali. These compounds are studied for their effects on brain monoamine oxidase (MAO) activity, showing an inhibitory effect on 5-HT deamination. Additionally, they demonstrate moderate therapeutic effects in suppressing tumor growth in mouse models of Ehrlich ascites carcinoma and sarcoma 180 (Markosyan et al., 2008).
Analgesic Activity
- Certain derivatives of this compound have been synthesized and studied for their analgesic properties. For instance, the synthesis and investigation of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one have revealed significant analgesic activity in mice, suggesting potential applications in pain management (Osarodion, 2023).
Anti-inflammatory Activities
- Derivatives of this compound have also been evaluated for their anti-inflammatory properties. Some compounds show potent anti-inflammatory activities, and they are compared favorably against standard drugs like diclofenac sodium (Alagarsamy et al., 2011).
Green Chemistry Synthesis
- A green synthetic approach has been developed for synthesizing methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, a derivative of this compound, using deep eutectic solvents (DES) and microwave-induced synthesis. This signifies an environmentally friendly method for producing these compounds (Molnar et al., 2022).
Antihistaminic Agents
- Some derivatives have been identified as potential H1-antihistaminic agents. Research into 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has shown promising H1-antihistaminic activity, with some compounds being more potent than standard drugs like chlorpheniramine maleate (Alagarsamy et al., 2009).
Future Directions
Mechanism of Action
Benzimidazoles
The compound contains a benzimidazole moiety . Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Aromatic Ketones
The compound also contains an aromatic ketone group . Aromatic ketones are a type of ketone in which the carbonyl group is attached to an aromatic ring . They are often involved in various chemical reactions and may have different biological activities.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c1-19-11-13-20(14-12-19)18-37-29-32-23-9-5-4-8-22(23)27-31-24(28(35)33(27)29)15-16-26(34)30-17-21-7-3-6-10-25(21)36-2/h3-14,24H,15-18H2,1-2H3,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJRAFYEIFHCKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.